Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate
Description
Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate is a sulfonamide-containing piperidine derivative characterized by:
- A piperidine ring with an ethyl ester group at position 2.
- A 4-bromo-3-ethoxybenzenesulfonyl substituent at the nitrogen of the piperidine.
Properties
IUPAC Name |
ethyl 1-(4-bromo-3-ethoxyphenyl)sulfonylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO5S/c1-3-22-15-10-13(7-8-14(15)17)24(20,21)18-9-5-6-12(11-18)16(19)23-4-2/h7-8,10,12H,3-6,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKBPNOBCPQJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)OCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals. They are often used as building blocks in drug design.
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of effects.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions.
Biological Activity
Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 420.3 g/mol |
| CAS Number | 868213-58-5 |
The compound features a piperidine ring substituted with a sulfonyl group, an ethoxy group, and a bromine atom, contributing to its unique reactivity and biological profile.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. This is particularly relevant for enzymes involved in metabolic pathways and signal transduction.
- Receptor Modulation : The compound may modulate receptor activity through binding interactions, influencing cellular responses and signaling pathways.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Gram-positive bacteria, which is critical for developing new antibiotics.
- Anticancer Potential : Research indicates that compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. This compound may possess similar properties, warranting further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In vitro Studies : A study conducted on various cancer cell lines demonstrated that derivatives of sulfonamide compounds exhibited significant cytotoxicity, with IC values indicating effective inhibition of cell proliferation. This compound was included in a broader screening of sulfonamide derivatives, showing promising results against specific cancer types.
- Enzyme Inhibition Assays : In assays targeting protein tyrosine phosphatases (PTPs), compounds similar to this compound were found to inhibit PTP1B with submicromolar potency. This suggests potential applications in managing diabetes and obesity through modulation of insulin signaling pathways.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Bromo-3-methoxybenzenesulfonyl)-piperidine | Methoxy instead of ethoxy | Anticancer activity noted |
| 1-(4-Chloro-3-ethoxybenzenesulfonyl)-piperidine | Chlorine substitution | Enhanced antimicrobial properties |
| Ethyl 1-(4-bromo-3-methylbenzenesulfonyl)-piperidine | Methyl substitution | Moderate enzyme inhibition |
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate is primarily explored for its potential pharmacological properties. The sulfonamide group is known for its antibacterial activity, which can be leveraged to develop new antimicrobial agents. Preliminary studies suggest that this compound could be tested against various bacterial strains, contributing to the search for novel antibiotics.
Antimicrobial Activity
The sulfonamide functionality of the compound is indicative of its potential as an antimicrobial agent. Research into similar compounds has demonstrated efficacy against a range of bacterial infections. The specific structure of this compound may enhance its activity by improving solubility or bioavailability compared to traditional sulfonamides.
Chemical Synthesis
This compound can serve as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis. Researchers can utilize this compound to create derivatives that may possess enhanced biological activities or novel properties.
Material Science
Given its structural characteristics, this compound could also find applications in material science, particularly in developing polymers or coatings with specific functional properties. The incorporation of sulfonamide groups into polymer matrices can impart desirable characteristics such as increased thermal stability or improved mechanical properties.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may follow suit.
Case Study 2: Synthesis of Novel Derivatives
In a synthetic chemistry context, researchers have explored modifications to the piperidine ring and the aromatic substituents of this compound. These modifications aimed to enhance biological activity and selectivity towards specific targets, demonstrating the compound's utility as a precursor for drug development .
Comparison with Similar Compounds
Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate
- Structural Differences : Replaces the 4-bromo-3-ethoxy group with a 4-chlorophenylsulfonyl moiety.
- Synthesis : Prepared via reaction of 4-chlorobenzenesulfonyl chloride with ethyl piperidine-3-carboxylate in water at pH 9–10 .
- Properties :
- Lower molecular weight (Cl vs. Br) reduces steric hindrance.
- Electron-withdrawing Cl may enhance sulfonamide stability compared to the electron-donating ethoxy group in the target compound.
- Solubility : Likely lower polarity than the target compound due to the absence of the ethoxy group.
Ethyl 1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate
- Structural Differences : Features a 4-chloro-3-nitrophenylsulfonyl group and an ester at piperidine-4 (vs. position 3 in the target).
- Key Properties: Nitro group introduces strong electron-withdrawing effects, increasing acidity of the sulfonamide NH .
Ethyl 1-Benzylpiperidine-3-carboxylate Derivatives
- Structural Differences : Replaces the sulfonyl group with a benzyl or benzoyl moiety (e.g., ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate) .
- Impact on Properties :
- Reduced polarity : Benzyl/benzoyl groups lack the polar sulfonyl moiety, increasing lipophilicity.
- Biological Implications : Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase), whereas benzoyl groups may target different protein pockets.
Reductive Amination in Piperidine Derivatives
- Example : Ethyl piperidine-3-carboxylate reacts with aldehydes (e.g., compound 15 in ) via reductive amination to introduce substituents at the piperidine nitrogen .
- Comparison : Unlike sulfonylation, this method enables incorporation of diverse alkyl/aryl groups but requires different optimization (e.g., pH, reducing agents).
Physicochemical and Spectral Comparisons
NMR Data
- Target Compound : Expected signals include:
- Analog (Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate) :
Mass Spectrometry
- Target Compound: Calculated [M+H]+ for C₁₆H₂₁BrNO₅S: ~418.03.
- Analog (Ethyl 1-benzylpiperidine-3-carboxylate): Observed [M+H]+ = 262.14 (C₁₆H₂₁NO₂) .
Q & A
Basic: What are the key steps and optimized conditions for synthesizing Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate?
Answer:
The synthesis typically involves a multi-step process:
Sulfonylation : Reacting a piperidine-3-carboxylate precursor with 4-bromo-3-ethoxybenzenesulfonyl chloride under basic conditions (pH 10–11) to introduce the sulfonyl group .
Coupling Reactions : Quinoline or heterocyclic moieties may be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reaction) .
Esterification : Ethyl ester formation using ethanol as a solvent under reflux .
Optimization Factors :
- Temperature : 25–80°C, depending on reaction sensitivity.
- Solvents : Dichloromethane (DCM) for sulfonylation; ethanol for esterification.
- Catalysts : Lewis acids (e.g., AlCl₃) for cyclization steps .
Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .
Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton/carbon environments, including sulfonyl and ethoxy groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₆H₂₁BrN₂O₅S; ~433.3 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline form .
- HPLC : Purity assessment (>95% for pharmacological studies) .
Advanced: How can computational modeling elucidate the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Predict binding affinities to enzymes (e.g., kinases) using software like AutoDock or Schrödinger .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS) .
- QSAR Studies : Relate structural features (e.g., sulfonyl group electronegativity) to activity trends .
Example : The 4-bromo substituent may enhance hydrophobic interactions in enzyme pockets .
Advanced: How do reaction conditions influence competing pathways during sulfonylation?
Answer:
- pH Control : Maintaining pH 10–11 with Na₂CO₃ minimizes hydrolysis of sulfonyl chloride .
- Solvent Polarity : Polar aprotic solvents (e.g., DCM) stabilize intermediates and reduce side reactions .
- Temperature : Lower temps (25°C) favor sulfonylation over sulfone formation .
Contradiction Resolution : Conflicting yields may arise from residual moisture; use anhydrous conditions and molecular sieves .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions : -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) .
- Decomposition Risks : Hydrolysis of the ester group in humid environments; monitor via periodic HPLC .
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .
Advanced: How can structural modifications enhance the compound’s pharmacokinetic profile?
Answer:
- Ester → Amide Conversion : Replace ethyl ester with tert-butyl carbamate to improve metabolic stability .
- Halogen Substitution : Replace bromine with fluorine to modulate lipophilicity (ClogP 3.2 → 2.8) .
- Piperidine Ring Functionalization : Introduce methyl groups to reduce CYP450-mediated oxidation .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
- Enzyme Inhibition : IC₅₀ determination against target enzymes (e.g., carbonic anhydrase) .
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization .
Advanced: How can discrepancies in toxicity data be resolved during preclinical studies?
Answer:
- Dose-Response Analysis : Identify NOAEL (no-observed-adverse-effect level) via OECD Guideline 423 .
- Metabolite Profiling : LC-MS/MS to detect toxic metabolites (e.g., sulfonic acid derivatives) .
- Species-Specific Differences : Compare rodent vs. human hepatocyte assays .
Advanced: What strategies mitigate racemization during chiral synthesis?
Answer:
- Chiral Auxiliaries : Use (S)-tert-butyl groups to stabilize transition states .
- Asymmetric Catalysis : Employ Ru-BINAP catalysts for enantioselective sulfonylation .
- Low-Temperature Crystallization : Isolate enantiomers via chiral column chromatography .
Basic: How is the compound’s solubility optimized for in vivo administration?
Answer:
- Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt Formation : Convert to hydrochloride salt for improved bioavailability .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
